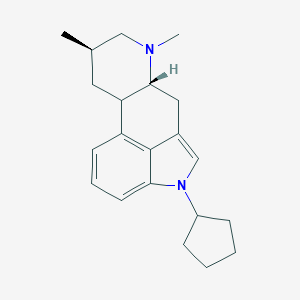
1-Cyclopentylfestuclavine
Beschreibung
1-Cyclopentylfestuclavine is a synthetic ergot alkaloid derivative characterized by the substitution of a cyclopentyl group at the 1-position of the festuclavine backbone. Festuclavine, a tetracyclic ergoline alkaloid, is structurally related to lysergic acid and exhibits biological activity due to its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors .
Eigenschaften
CAS-Nummer |
129134-96-9 |
|---|---|
Molekularformel |
C21H28N2 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(6aR,9R)-4-cyclopentyl-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C21H28N2/c1-14-10-18-17-8-5-9-19-21(17)15(11-20(18)22(2)12-14)13-23(19)16-6-3-4-7-16/h5,8-9,13-14,16,18,20H,3-4,6-7,10-12H2,1-2H3/t14-,18?,20-/m1/s1 |
InChI-Schlüssel |
OXTLNSCZJKULNG-WIXGBYQCSA-N |
SMILES |
CC1CC2C(CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C |
Isomerische SMILES |
C[C@@H]1CC2[C@@H](CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C |
Kanonische SMILES |
CC1CC2C(CC3=CN(C4=CC=CC2=C34)C5CCCC5)N(C1)C |
Synonyme |
1-CYCLOPENTYLFESTUCLAVINE |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of ergoline derivatives modified at the 1-position. Key structural analogues include:
| Compound | Substituent at 1-position | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Key Biological Activity |
|---|---|---|---|---|---|
| Festuclavine | H | 254.34 | 2.1 | 0.8 (PBS) | Dopamine receptor modulation |
| 1-Methylfestuclavine | Methyl | 268.37 | 2.5 | 0.5 (PBS) | Enhanced metabolic stability |
| 1-Cyclopentylfestuclavine | Cyclopentyl | 336.47 | 3.8* | 0.2* (PBS) | Hypothesized CNS penetration |
| 1-Phenylfestuclavine | Phenyl | 330.42 | 4.2 | 0.1 (PBS) | Serotonin receptor antagonism |
*Theoretical values based on computational models; experimental validation required .
Pharmacological and Physicochemical Properties
- Lipophilicity : The cyclopentyl group increases logP compared to festuclavine (3.8 vs. 2.1), suggesting improved membrane permeability but reduced aqueous solubility .
- Metabolic Stability : Alkyl substitutions (e.g., methyl, cyclopentyl) reduce cytochrome P450-mediated oxidation compared to unsubstituted festuclavine, as demonstrated in microsomal assays for analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


